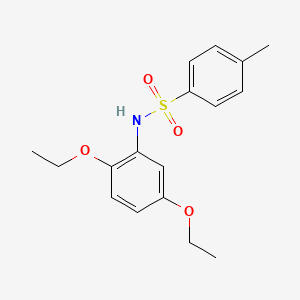

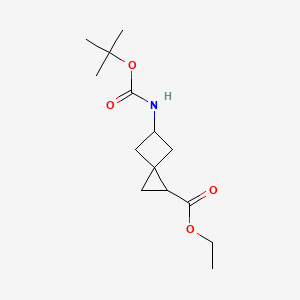

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several structural components including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a benzofuran ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Molecular Structure Analysis

The structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

1,2,4-Oxadiazoles play a crucial role in drug discovery. This compound’s structure contains the 1,2,4-oxadiazole motif, which is found in many experimental, investigational, and marketed drugs. Examples include ataluren, naldemedine, and amenamevir . Researchers explore its potential as a scaffold for novel pharmaceutical agents.

Anti-Infective Agents

Studies have investigated the anti-infective properties of 1,2,4-oxadiazoles. These compounds exhibit promising activity against bacterial, fungal, and viral pathogens. Researchers have synthesized derivatives and evaluated their efficacy in combating infections .

Anti-Cancer Activity

The compound’s bioactivity extends to cancer research. Some derivatives of 1,2,4-oxadiazoles have demonstrated anti-cancer effects. For instance, certain derivatives were more potent than ampicillin in inhibiting bacterial growth . Further exploration of their mechanisms and potential as anticancer agents is ongoing.

作用機序

Target of Action

The primary target of the compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a group of proteins that provide structural support to tissues and organs .

Mode of Action

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone interacts with DDR1 by inhibiting its phosphorylation . This inhibition prevents the activation of DDR1, thereby modulating the downstream signaling pathways that are triggered upon DDR1 activation .

Biochemical Pathways

The inhibition of DDR1 by (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone affects various biochemical pathways. DDR1 is involved in the regulation of cell growth, differentiation, migration, and extracellular matrix remodeling . By inhibiting DDR1, the compound can modulate these processes, potentially leading to therapeutic effects .

Pharmacokinetics

The compound has been described as having excellent kinome selectivity, a clean in vitro safety profile, and favorable pharmacokinetic and physicochemical properties . These characteristics suggest that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone’s action are related to its inhibition of DDR1. By preventing DDR1 activation, the compound can modulate cellular processes such as cell growth and migration . This could potentially lead to therapeutic effects in diseases where DDR1 signaling is dysregulated .

特性

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-26-16-6-2-5-15-11-17(27-19(15)16)21(25)24-9-3-4-13(12-24)10-18-22-20(23-28-18)14-7-8-14/h2,5-6,11,13-14H,3-4,7-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNFAVXOAKAPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)

![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)

![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)

![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)

![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)

![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)

![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)